Isopropyl 2-(morpholin-2-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
propan-2-yl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(11)5-8-6-10-3-4-12-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
WRZHVDSVJYSJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1CNCCO1 |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Isopropyl 2-(morpholin-2-yl)acetate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR are primary methods for structural confirmation.
¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected spectrum would show distinct signals for the protons of the morpholine (B109124) ring, the acetate (B1210297) methylene (B1212753) group, and the isopropyl ester group. Key predicted signals would include a multiplet for the methine proton of the isopropyl group, a doublet for the isopropyl methyl protons, and a series of multiplets for the non-equivalent protons of the morpholine ring and the adjacent methylene group.
¹³C NMR complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected, corresponding to the carbonyl carbon of the ester, the methine and methyl carbons of the isopropyl group, and the six distinct carbons of the morpholin-2-yl-acetate moiety. The chemical shifts of these carbons provide definitive evidence of the molecular framework.
Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignment of signals and solidifying the structural elucidation. Variable-temperature NMR could be employed to study conformational dynamics, such as the chair-boat interconversion of the morpholine ring.
Predicted ¹³C NMR Data for this compound
| Atom No. | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~170-175 |
| Isopropyl (CH) | ~68-72 |
| Morpholine (O-CH₂) | ~65-70 |
| Morpholine (N-CH₂) | ~45-50 |
| Acetate (CH₂) | ~40-45 |
| Morpholine (C-2) | ~55-60 |
| Morpholine (C-3) | ~45-50 |
| Morpholine (C-5) | ~65-70 |
| Isopropyl (CH₃) | ~20-25 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak around 1730-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester group. The C-O stretching vibrations of the ester and the ether linkage in the morpholine ring would appear in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹, and N-H stretching of the secondary amine in the morpholine ring would present as a moderate band around 3300-3500 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. As this compound lacks extensive conjugation or chromophores that absorb strongly in the visible region, it is expected to have minimal absorption in the UV-Vis spectrum, likely showing only weak absorptions in the short-wavelength UV region corresponding to n→σ* and n→π* transitions of the amine and carbonyl groups.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass Spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 187.24 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 187. In positive-ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ at m/z 188 would be prominent. Key fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the morpholine ring, providing further structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds. nih.gov This technique could be used to assess the purity of a sample of this compound and identify any volatile impurities. nih.gov The compound would first be separated on a GC column based on its boiling point and polarity, and then the eluted components would be analyzed by the mass spectrometer.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can confirm the connectivity of atoms, bond lengths, bond angles, and stereochemistry. It would also reveal the conformation of the morpholine ring (typically a chair conformation) and the orientation of the isopropyl acetate substituent in the solid state. Intermolecular interactions, such as hydrogen bonding involving the morpholine N-H group, would also be elucidated, providing insight into the crystal packing.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A typical method would utilize a reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or formate) and an organic solvent like acetonitrile (B52724) or methanol. Isopropanol can also be used as a "greener" organic modifier in the mobile phase.
Detection is commonly performed using a UV detector, although due to the compound's limited chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) might be more effective. The retention time of the main peak under specific conditions serves as an identifier, while the area of the peak relative to the total area of all peaks provides a quantitative measure of purity.
Illustrative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or ELSD/MS |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) and column chromatography are fundamental purification and analytical techniques in synthetic chemistry. For this compound, these methods are crucial for monitoring reaction progress, identifying the presence of the product, and isolating it from starting materials, reagents, and byproducts. The successful application of these techniques relies on the principle of differential partitioning of the compound between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
TLC is a rapid and sensitive analytical method used to assess the purity of a sample and to determine the appropriate solvent system for column chromatography. For a compound like this compound, which possesses a secondary amine, an ether, and an ester functional group, the polarity of the solvent system (eluent) is a critical factor.
A typical stationary phase for the TLC analysis of this compound is silica (B1680970) gel (SiO₂), a polar adsorbent. The mobile phase would generally be a mixture of a less polar solvent and a more polar solvent. A common starting point would be a mixture of ethyl acetate and hexane. The polarity of the eluent is adjusted to achieve optimal separation of the components in the reaction mixture. The position of a compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds have a stronger interaction with the silica gel and have lower Rf values.
In a hypothetical reaction mixture for the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. The Rf values would be expected to differ for the starting materials (e.g., a morpholine derivative and an isopropyl haloacetate) and the final ester product. Visualization of the spots on the TLC plate can be achieved using methods such as exposure to iodine vapor or staining with a potassium permanganate (B83412) solution, which reacts with the oxidizable secondary amine of the morpholine ring.
Hypothetical TLC Data for this compound
The following table illustrates hypothetical Rf values for this compound and potential related substances in a given solvent system.
| Compound | Hypothetical Rf Value (30% Ethyl Acetate in Hexane) |
| Starting Material (e.g., Morpholine-2-carboxylic acid) | 0.10 |
| This compound | 0.45 |
| Non-polar impurity (e.g., unreacted haloacetate) | 0.70 |
Column Chromatography
For the preparative-scale purification of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate larger quantities of material. The process involves packing a glass column with a stationary phase, typically silica gel, and then passing a solvent mixture (eluent) through the column.
The crude reaction mixture containing this compound is loaded onto the top of the silica gel column. The eluent, often the same solvent system optimized by TLC, is then passed through the column. The components of the mixture travel down the column at different rates based on their polarity, leading to their separation. Fractions are collected sequentially from the bottom of the column. Each fraction is then analyzed by TLC to determine which ones contain the pure desired product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Illustrative Column Chromatography Purification Data
The following table provides a hypothetical example of how fractions from a column chromatography separation for this compound might be collected and analyzed.
| Fraction Number | Volume (mL) | Predominant Compound(s) by TLC Analysis |
| 1-5 | 50 | Non-polar impurities |
| 6-10 | 50 | Mixture of non-polar impurities and product |
| 11-20 | 100 | Pure this compound |
| 21-25 | 50 | Mixture of product and more polar impurities |
| 26-30 | 50 | Polar impurities (e.g., unreacted starting material) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing organic molecules. mdpi.comyoutube.com DFT calculations can predict a wide range of properties by solving the Kohn-Sham equations, which approximate the complex interactions between electrons. mdpi.com The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ), which define the mathematical framework for the calculation. mdpi.comnih.gov
A primary application of DFT is the optimization of molecular geometry to find the lowest energy, and thus most stable, three-dimensional arrangement of atoms. researchgate.net For Isopropyl 2-(morpholin-2-yl)acetate, this process would determine precise bond lengths, bond angles, and dihedral angles.
The morpholine (B109124) ring is known to adopt a stable chair conformation. researchgate.netresearchgate.net DFT calculations would clarify the orientation of the isopropyl acetate (B1210297) substituent at the C2 position—whether it preferentially occupies an axial or equatorial position to minimize steric strain. nih.govacs.org Furthermore, these calculations yield critical electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govmdpi.com
Table 1: Theoretical Data Obtainable from DFT Geometry Optimization
| Parameter | Significance |
| Bond Lengths (Å) | Determines the distance between atomic nuclei, indicating bond strength. |
| Bond Angles (°) ** | Defines the angles between adjacent bonds, shaping the molecular framework. |
| Dihedral Angles (°) ** | Describes the rotation around bonds, crucial for conformational analysis. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO, indicating molecular stability and reactivity. |
DFT is also a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized molecules. By calculating vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. researchgate.netnih.gov These calculated frequencies often require a scaling factor to better align with experimental data due to approximations in the theoretical model. nih.govnih.gov The predicted IR spectrum for this compound would show characteristic peaks for C-O-C ether stretches, C-N amine stretches within the morpholine ring, and a strong C=O carbonyl stretch from the ester group.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govacs.org This would predict the ¹H and ¹³C NMR spectra, providing a detailed map of the chemical environment of each atom in the molecule. nih.gov Such predictions are invaluable for interpreting experimental spectra and confirming molecular structure. acs.org
Conformational Analysis and Interconversion Mechanisms
The functionality of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would focus on the arrangement of its constituent parts. The morpholine ring typically exists in a chair conformation, which is more stable than the boat form. nih.gov However, the substituent at the nitrogen atom and any carbon atoms can exist in either an axial or equatorial position. youtube.com
For the parent morpholine molecule, studies have shown that the equatorial conformer (with the N-H bond pointing outwards from the ring's equator) is slightly more stable than the axial conformer. researchgate.netyoutube.com In the case of this compound, the bulky isopropyl acetate group at the C2 position would strongly favor an equatorial orientation to minimize 1,3-diaxial interactions, a form of steric strain that destabilizes axial conformers. youtube.com
The interconversion between the two chair forms, known as a ring flip, is a dynamic process. chegg.comfiveable.menih.gov Computational studies can model the energy barrier for this interconversion. During a ring flip, all axial positions become equatorial and vice versa. youtube.com For this molecule, the conformation with the C2-substituent in the axial position would be a higher-energy state, and the equilibrium would heavily favor the equatorial conformer.
In Silico Approaches for Scaffold Analysis and Design
In modern drug discovery, computational methods are used to analyze molecular structures and design new ones with desired properties. These in silico techniques are essential for identifying promising molecular frameworks and modifying them to enhance biological activity. sci-hub.sejchemrev.com
A molecular scaffold is the core structure of a molecule. The morpholine ring within this compound is recognized in medicinal chemistry as a "privileged scaffold". sci-hub.seresearchgate.netresearchgate.netresearchgate.net This term describes molecular frameworks that can bind to a variety of biological targets, making them excellent starting points for drug design. sci-hub.sejchemrev.com
The morpholine scaffold is valued for several reasons:
Improved Physicochemical Properties: It often enhances aqueous solubility and metabolic stability. sci-hub.seresearchgate.net
Favorable Pharmacokinetics: Its presence can lead to better absorption and distribution of a drug in the body. sci-hub.sejchemrev.com
Synthetic Accessibility: Morpholine and its derivatives are readily available and can be incorporated into larger molecules using established synthetic methods. sci-hub.senih.gov
Biological Activity: The scaffold itself is a component of numerous approved drugs, demonstrating its compatibility with biological systems. jchemrev.comresearchgate.netresearchgate.net
Table 2: Examples of Privileged Scaffolds in Medicinal Chemistry
| Scaffold | Significance in Drug Discovery |
| Morpholine | Improves solubility, metabolic stability, and pharmacokinetic properties; versatile synthetic handle. sci-hub.sejchemrev.comresearchgate.net |
| Benzodiazepine | Acts on a diverse range of receptors, particularly in the central nervous system. |
| Indole | Core structure in many natural products and synthetic drugs with a wide range of biological activities, including antiviral. |
| Piperidine | Common in CNS-active drugs, offers well-defined 3D structure for interacting with protein targets. |
Once a privileged scaffold is identified, medicinal chemists employ various strategies to create new and improved molecules.
Scaffold hopping is a technique used to discover structurally novel compounds by replacing the core scaffold of a known active molecule with a different one, while aiming to retain or improve biological activity. acs.org This allows chemists to move away from existing patented structures and explore new chemical space. nih.gov For instance, if this compound were found to have a desirable biological activity, a scaffold hop might involve replacing the morpholine ring with a thiomorpholine (B91149) or a piperazine (B1678402) ring to see how this change affects its properties. researchgate.netacs.org
Molecular hybridization involves combining two or more pharmacophores (structural fragments responsible for biological activity) into a single new molecule. acs.org This strategy aims to create a hybrid compound with a multi-target profile or improved potency. acs.org A hypothetical hybridization strategy for this compound could involve chemically linking it to another bioactive fragment. For example, one could replace the isopropyl group with a moiety known to interact with a specific enzyme, using the morpholine-acetate core as the vehicle to deliver it to its target.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Morpholine (B109124) Ring Substitutions on Functional Activity
The morpholine ring is a common feature in many bioactive molecules and approved drugs. nih.govresearchgate.net Its structure can be synthetically modified at the nitrogen atom or the ring's carbon atoms to fine-tune the molecule's interaction with biological targets and improve pharmacokinetic profiles. nih.govnih.gov
The nitrogen atom of the morpholine ring is a primary site for chemical modification, and the nature of the substituent at this position can dramatically alter the compound's biological activity.
Studies on analogues of the cytotoxic marine macrolide (-)-zampanolide, where the natural tetrahydropyran (B127337) ring was replaced with a substituted morpholine, provide clear SAR data. In this series, N-acetyl and N-benzoyl derivatives displayed potent nanomolar antiproliferative activity, essentially matching the potency of the natural product. nih.govresearchgate.net In stark contrast, the N-tosyl derivative showed a significant reduction in activity, indicating that bulky, electron-withdrawing sulfonyl groups may be detrimental to the desired biological effect in this context. nih.govresearchgate.net
In a different context, research into N-alkylmorpholine derivatives as antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA) established a clear link between the length of the N-alkyl chain and bactericidal efficacy. chemrxiv.orgresearchgate.net Shorter alkyl chains (fewer than five carbon atoms) resulted in inactive compounds. chemrxiv.orgresearchgate.net However, activity peaked for compounds with longer alkyl chains, specifically those from n-dodecyl (C12) to n-hexadecyl (C16), which exhibited high potency. chemrxiv.orgresearchgate.net This demonstrates that lipophilicity and chain length at the nitrogen position are critical drivers of activity for this class of antibacterial agents.
Table 1: Effect of N-Substitutions on the Functional Activity of Morpholine Derivatives
| N-Substituent | Compound Series | Observed Effect on Activity |
|---|---|---|
| N-Acetyl | Morpholino-zampanolide Analogue | High antiproliferative activity (nanomolar potency). nih.govresearchgate.net |
| N-Benzoyl | Morpholino-zampanolide Analogue | High antiproliferative activity (nanomolar potency). nih.govresearchgate.net |
| N-Tosyl | Morpholino-zampanolide Analogue | Significantly reduced antiproliferative activity. nih.govresearchgate.net |
Substitution on the carbon atoms of the morpholine ring can also profoundly impact a molecule's properties. The introduction of a gem-dimethyl group (two methyl groups on the same carbon atom) is a common strategy in medicinal chemistry to improve metabolic stability and influence molecular conformation. researchgate.netscienceopen.com
Table 2: Influence of gem-Dimethyl Substitution on Molecular Properties
| Carbon Substitution | General Effect on Property | Rationale |
|---|---|---|
| gem-Dimethyl Group | Improved Metabolic Stability | Protects vulnerable sites from metabolic degradation (metabolic shield). scienceopen.com |
| gem-Dimethyl Group | Optimized Molecular Conformation | Restricts bond rotation, potentially locking the molecule in a more bioactive shape. researchgate.netscienceopen.com |
| gem-Dimethyl Group | Modulated Potency | Can enhance binding affinity through optimized conformation. scienceopen.com |
| gem-Dimethyl Group | Increased Lipophilicity | May alter solubility and cell penetration characteristics. researchgate.net |
Role of the Isopropyl Ester Moiety in Compound Activity
The isopropyl ester group in Isopropyl 2-(morpholin-2-yl)acetate is not merely a passive component; it is critical for determining the compound's physicochemical properties and biological profile. Esters are frequently used in drug design as prodrugs to enhance properties like solubility, stability, and bioavailability. numberanalytics.com
The size and branching of the alkyl group within the ester moiety can significantly affect a compound's activity. In a study synthesizing ester prodrugs of the PPARα agonist A190, different ester groups, including methyl, ethyl, and isopropyl, were evaluated. mdpi.com The choice of the ester group influences hydrophobicity, which in turn affects how the compound is formulated and delivered. mdpi.com While this study focused on creating a microemulsion for oral delivery, it highlights that the nature of the ester is a key consideration for bioavailability. mdpi.com
Research on other classes of compounds has shown that branching in an alkyl chain can influence the rate of enzymatic hydrolysis. The steric hindrance from the isopropyl group, compared to a linear propyl group, can make the ester less susceptible to rapid cleavage by esterase enzymes, potentially leading to a more sustained release of the active parent acid.
Comparing the isopropyl ester to other common ester derivatives like ethyl and butyl acetate (B1210297) provides further insight into its specific role. Studies on the antimicrobial activity of various solvents found that ethyl acetate and butyl acetate have a stronger antimicrobial impact than isopropyl alcohol, with minimum inhibitory concentrations (MIC) of ≤5% for various bacterial and fungal strains. nih.gov This suggests that the acetate esters themselves can contribute to biological activity.
When comparing esters for synthetic efficiency, one study found that using butyl acetate as a solvent for a specific reaction resulted in a high yield (93%) and allowed for efficient solvent recovery. researchgate.net In the context of drug delivery, the selection of an ester can be a balance between chemical stability, enzymatic lability, and the desired physicochemical properties. For instance, a comparative study of ethanol (B145695) and ethyl acetate extracts of Ageratum conyzoides for antipyretic activity showed that both were effective, but the ethyl acetate extract had a higher total flavonoid content, indicating that the choice of an ester-based solvent can influence the profile of extracted active compounds. fip.org The isopropyl group offers a balance of lipophilicity and steric bulk that differs from the smaller ethyl group and the more flexible butyl group, potentially optimizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Comparative Properties of Common Acetate Esters
| Ester Derivative | Relevant Finding/Property | Context |
|---|---|---|
| Ethyl Acetate | Stronger antimicrobial impact than isopropyl alcohol (MIC ≤5%). nih.gov | Solvent antimicrobial activity. |
| Butyl Acetate | Stronger antimicrobial impact than isopropyl alcohol (MIC ≤5%). nih.gov | Solvent antimicrobial activity. |
| Isopropyl Ester | Used as a prodrug to increase hydrophobicity for formulation. mdpi.com | Prodrug design for oral delivery. |
| Ethyl vs. Isopropyl | Isopropyl group provides more steric hindrance. | General chemical principle affecting enzymatic hydrolysis rates. |
Linker Chemistry and its Contribution to Structure-Function Relationships
In medicinal chemistry, linker design is a key optimization strategy. For example, in the development of small molecule STAT3 inhibitors, modifying the linker from a flexible glycine-based unit to a more rigid proline-based unit significantly improved metabolic stability without sacrificing potency. nih.gov This demonstrates that even subtle changes to the linker can have profound effects on the drug-like properties of a molecule. nih.gov The acetate linker in the title compound is relatively simple and flexible. Its role is to position the ester and morpholine moieties in a way that allows for optimal interaction with a biological target while maintaining suitable physicochemical properties. The use of a chloroacetyl group as a reactive linker in the synthesis of other morpholine derivatives further underscores the importance of the linker as a modifiable component for creating new chemical entities with diverse activities. jocpr.com
Stereochemical Considerations in Structure-Activity Relationships
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For chiral molecules, enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another. In the context of morpholine-based compounds, the stereocenter at the C2 position of the morpholine ring can play a pivotal role in defining the structure-activity relationship (SAR).
Detailed Research Findings
Research into a series of chiral alkoxymethyl morpholine analogs as antagonists for the dopamine (B1211576) D4 receptor (D4R) has provided significant insights into the importance of stereochemistry in this class of compounds. nih.govnih.gov A systematic investigation revealed that the (S)-enantiomer is consistently the more active isomer, while the corresponding (R)-enantiomer often exhibits significantly lower or no activity.
For instance, in a study by Hopkins et al., a series of N-substituted (S)-2-(alkoxymethyl)morpholine derivatives were synthesized and evaluated for their D4R antagonist potency. nih.gov The initial lead compound, ML398, possessed the (S)-configuration at the C2 position of the morpholine ring. To confirm the stereochemical preference, the (R)-enantiomer of a key analog, 4n , was synthesized and tested. The (R)-enantiomer, 4o , was found to be inactive, with only 35% inhibition at a concentration of 10 µM, starkly contrasting with the potent activity of the (S)-enantiomer. nih.gov
This stereochemical dependence was a consistent theme throughout the study. The synthesis of these chiral morpholine derivatives often starts from a chiral precursor, ensuring the desired stereochemistry in the final products. The profound difference in activity between the enantiomers underscores the specific three-dimensional orientation required for effective binding to the dopamine D4 receptor. The (S)-enantiomer likely positions the key interacting moieties, such as the alkoxymethyl side chain and the N-substituent, in the optimal orientation to engage with the binding pocket of the receptor. In contrast, the (R)-enantiomer would present these groups in a mirror-image orientation, which is evidently not conducive to a productive interaction with the receptor.
The data strongly suggests that the stereocenter at C2 of the morpholine ring is a crucial element of the pharmacophore for this class of D4R antagonists. The precise arrangement of substituents dictated by the (S)-configuration is essential for achieving high-affinity binding and potent antagonism.
Table 1: Comparison of Biological Activity of (S)- and (R)-Enantiomers of a Chiral Alkoxymethyl Morpholine Analog
| Compound | Stereochemistry | Dopamine D4 Receptor (D4R) Inhibition |
| 4n | (S) | Active (Potent) |
| 4o | (R) | Inactive (35% inhibition at 10 µM) |
Data sourced from Hopkins et al. nih.gov
This clear distinction in activity between the stereoisomers highlights the importance of controlling stereochemistry during the design and synthesis of new morpholine-based therapeutic agents. While the specific biological activity of the individual enantiomers of "this compound" is not detailed in the reviewed literature, the findings from these closely related analogs provide a compelling rationale for the expectation that its stereoisomers would also exhibit differential biological activities.
Mechanistic and Biological Activity Investigations Excluding Prohibited Content
Exploration of Molecular Targets and Pathways
The morpholine (B109124) ring is a key structural motif in medicinal chemistry, often incorporated into molecules to engage with specific biological targets. nih.gove3s-conferences.org Its presence can enhance potency, improve pharmacokinetic properties, and provide a scaffold for interacting with enzymes and other proteins. nih.gov
Enzyme Inhibition Studies (e.g., N-Acylphosphatidylethanolamine Phospholipase D - NAPE-PLD, other relevant enzymes)
The enzyme N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc enzyme associated with membranes that plays a role in hydrolyzing N-acylphosphatidylethanolamines (NAPEs) to produce fatty acid ethanolamides (FAEs), a class of bioactive lipids. rsc.org The development of small-molecule inhibitors for NAPE-PLD is an area of active research. One such identified inhibitor is the quinazoline (B50416) sulfonamide derivative, ARN19874. rsc.orgresearchgate.net
While direct studies on Isopropyl 2-(morpholin-2-yl)acetate inhibiting NAPE-PLD are not detailed in available research, the broader class of N-Acylethanolamines (NAEs) has been shown to be potent inhibitors of a different, plant-specific isoform of phospholipase D, PLDα. nih.govnih.govresearchgate.net In these studies, inhibitory activity generally increased as the acyl chain length and degree of unsaturation decreased. nih.gov
Table 1: Examples of NAPE-PLD Inhibitors This table is for illustrative purposes and includes compounds that are not structurally related to this compound but are relevant to the enzyme target.
| Inhibitor | Chemical Class | Note |
|---|---|---|
| ARN19874 | Quinazoline sulfonamide | Identified as the first small-molecule NAPE-PLD inhibitor. rsc.org |
| Hexachlorophene | Disinfectant | Reported as a NAPE-PLD inhibitor with low micromolar activity, but has neurotoxic effects. researchgate.net |
| Lithocholic acid | Endogenous bile acid | Shows inhibitory activity but is not selective as it also targets the Tgr5 bile acid receptor. researchgate.net |
Interactions with Specific Protein Families (e.g., Inhibitor of Apoptosis Proteins - IAP, RAF polypeptides)
The development of small molecules that can disrupt protein-protein interactions (PPIs) is a significant challenge in drug discovery. rsc.org The morpholine scaffold is among the heterocyclic structures utilized in designing such inhibitors. rsc.org
One important family of proteins is the Inhibitor of Apoptosis Proteins (IAPs), which are key regulators of programmed cell death. Small molecules, often referred to as Smac mimetics, have been designed to inhibit IAPs and promote apoptosis in cancer cells. nih.gov While specific studies detailing the interaction of this compound with IAPs are not available, the design of potent Smac mimetics often involves creating conformationally constrained molecules to mimic the binding of the natural Smac protein. nih.gov For instance, compounds designed to bind to the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP) have shown potent inhibition of cancer cell growth. nih.gov
Similarly, the interaction between heat shock protein 90 (Hsp90) and its co-chaperone Cdc37, which is crucial for the maturation of many oncogenic protein kinases, is another PPI target. Inhibitors of this interaction have been discovered through virtual screening, leading to the synthesis of analogs with anticancer activity. rsc.org
Mechanisms of Action at the Cellular and Subcellular Level
The biological effects of morpholine-containing compounds are often studied at the cellular level to understand their impact on fundamental processes and transport mechanisms.
Modulation of Cellular Processes (e.g., Apoptosis, Cell Proliferation)
Morpholine derivatives have been investigated for their ability to influence cell proliferation and induce apoptosis. For example, a synthesized quinazoline derivative containing a morpholine group, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), demonstrated significant antiproliferative and apoptotic activity against several leukemia cell lines. nih.gov Studies showed that BMAQ caused a dose-dependent decrease in cell numbers and induced cell death via apoptosis, as confirmed by DNA fragmentation and caspase-3 activity assays. nih.gov
The effect of a compound on cell proliferation can be complex, sometimes showing a dual effect where it stimulates proliferation at low concentrations and becomes inhibitory at higher concentrations. researchgate.net The antiproliferative effects of various compounds are a cornerstone of anticancer research. researchgate.netnih.gov
Table 2: Biological Effects of an Exemplary Morpholine Derivative
| Compound | Cellular Process Modulated | Observed Effect | Cell Lines |
|---|---|---|---|
| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | Apoptosis, Cell Proliferation | Induced apoptosis and inhibited cell proliferation in a dose-dependent manner. nih.gov | L1210, HL-60, U-937 (Leukemia) |
Influence on Cellular Transport Mechanisms (e.g., P-glycoprotein efflux pumps)
P-glycoprotein (P-gp) is a well-characterized efflux pump, an ABC transporter that actively removes a wide array of substances from cells. nih.govresearchgate.net Its overexpression is a major cause of multidrug resistance (MDR) in cancer cells, as it pumps chemotherapeutic agents out of the cell before they can act. nih.gov
Inhibiting P-gp is a therapeutic strategy to overcome MDR and enhance the bioavailability of drugs that are P-gp substrates. researchgate.netnih.gov P-gp can be inhibited through several mechanisms, including competitive or non-competitive blocking of the drug-binding site, interference with ATP hydrolysis that powers the pump, or altering the integrity of the cell membrane. researchgate.net While various compounds are screened for P-gp inhibitory potential, specific data on the effect of this compound on these efflux pumps are not presently available.
Development of Biologically Active Morpholine Derivatives
The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry. nih.govpharmjournal.ru This is due to its frequent appearance in bioactive compounds and its favorable physicochemical properties, which can lead to improved pharmacokinetics. nih.govpharmjournal.ru The synthesis of novel morpholine derivatives is a common strategy in the search for new therapeutic agents. e3s-conferences.orgijprs.com
The development process often involves creating a series of related compounds by modifying the core morpholine structure and then screening them for a desired biological activity, such as antimicrobial or anticancer effects. ijprs.comacs.orgnih.gov Structure-activity relationship (SAR) studies are then conducted to understand how chemical modifications influence the compound's potency and selectivity. e3s-conferences.orgnih.gov Synthetic routes to morpholine derivatives can start from various precursors, including vicinal amino alcohols, oxiranes, and aziridines. researchgate.net This versatility in synthesis allows for the creation of a diverse range of derivatives for biological evaluation. e3s-conferences.org The ultimate goal is to identify novel compounds with enhanced biological activity and favorable drug-like properties. e3s-conferences.org
Compounds with Potential Antifungal Activity
The morpholine scaffold is a cornerstone in the development of certain antifungal agents. Morpholine-based fungicides, for instance, are known to act by inhibiting ergosterol biosynthesis in fungi, a crucial component of their cell membranes. This disruption of the cell membrane leads to fungal cell death. Specifically, these compounds can inhibit enzymes such as sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase in the ergosterol pathway.
While no direct studies on the antifungal activity of this compound have been identified in the available literature, research on structurally similar compounds suggests potential in this area. For example, studies on various 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have demonstrated fungicidal activity against Candida species and antifungal activity against Aspergillus species. nih.gov These findings indicate that the morpholine-2-acetate core may serve as a valuable starting point for the design of novel antifungal agents. Further research, including the synthesis and biological evaluation of this compound and its analogues, is necessary to determine its specific antifungal profile.
Below is a table summarizing the antifungal activity of some morpholine derivatives against various fungal pathogens, illustrating the potential of this chemical class.
| Fungal Pathogen | Morpholine Derivative Class | Observed Activity |
| Candida albicans | Azole derivatives with a morpholine ring | Potency comparable to fluconazole nih.gov |
| Cryptococcus neoformans | Azole derivatives with a morpholine ring | Potency comparable to fluconazole nih.gov |
| Aspergillus species | 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Antifungal activity observed nih.gov |
| Various molds and dermatophytes | N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Promising and broad antifungal in vitro activity nih.gov |
Compounds with Potential Antimicrobial Activity
The morpholine nucleus is also a key feature in many compounds exhibiting antimicrobial activity against a range of bacteria. The mechanism of action for these compounds can vary widely depending on the other functional groups present in the molecule.
Although specific antimicrobial data for this compound is not publicly available, numerous studies on other morpholine derivatives have reported significant antibacterial effects. For instance, various newly synthesized morpholine derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. core.ac.ukpreprints.org The antimicrobial efficacy of these compounds is often linked to their specific structural features, which allow them to interact with bacterial targets.
The following table presents findings from studies on the antimicrobial activity of different classes of morpholine derivatives, highlighting the broad potential of this scaffold.
| Bacterial Strain(s) | Morpholine Derivative Class | Key Findings |
| Gram-positive and Gram-negative bacteria | Novel synthesized morpholine derivatives | Demonstrated inhibitory activity core.ac.ukpreprints.org |
| S. aureus (including MRSA) | Morpholine-containing 5-arylideneimidazolones | Acted as antibiotic adjuvants, enhancing the efficacy of existing antibiotics mdpi.com |
| Various bacterial species | Newly synthesized piperazine (B1678402) and morpholine derivatives | Showed antimicrobial activity against many tested bacterial species core.ac.uk |
Applications in Pharmaceutical Development as Chemical Intermediates
Beyond its potential direct biological activity, this compound can be considered a valuable chemical intermediate in the synthesis of more complex pharmaceutical compounds. The morpholine ring and the ester functional group provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.
The synthesis of active pharmaceutical ingredients (APIs) often involves a series of chemical reactions where intermediate compounds are sequentially modified to build the final drug molecule. While there are no specific documented examples of this compound being used as an intermediate in the synthesis of a marketed drug, its structural components are present in many pharmaceuticals. The morpholine moiety, for instance, is a key component of several drugs.
The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. Furthermore, the secondary amine within the morpholine ring can be functionalized to introduce a wide range of substituents, further diversifying the chemical space that can be explored.
Future Research Directions and Translational Perspectives
Advanced Synthetic Strategies for Complex Isopropyl 2-(morpholin-2-yl)acetate Analogs
The synthesis of morpholine (B109124) derivatives is a well-explored area, yet the demand for more complex and diverse analogs of this compound necessitates the development of more advanced and efficient synthetic strategies. nih.govresearchgate.net Recent progress has focused on stereoselective methods and transition-metal-catalyzed reactions to create libraries of these compounds for drug discovery projects. researchgate.net
Future synthetic endeavors will likely concentrate on diversity-oriented synthesis (DOS) to systematically explore the chemical space around the morpholine core. researchgate.netresearchgate.net This approach allows for the generation of structurally diverse molecules from a common starting point, which is crucial for probing biological pathways. researchgate.net Techniques such as multi-component reactions (MCRs) are also gaining traction as they offer a streamlined path to complex molecular architectures in a single step. researchgate.net The development of novel catalysts and reaction conditions will be instrumental in accessing previously inaccessible chemical space and creating analogs with unique three-dimensional structures, such as spiro-bis-morpholines. acs.org
Table 1: Advanced Synthetic Approaches for Morpholine Analogs
| Synthetic Approach | Description | Key Advantages | Relevant Research |
| Diversity-Oriented Synthesis (DOS) | Generates a wide range of structurally different compounds from a simple starting material. | Enables broad exploration of chemical space for biological screening. | researchgate.netresearchgate.net |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single reaction to form a complex product. | High atom economy, reduced synthesis time, and operational simplicity. | researchgate.net |
| Transition-Metal Catalysis | Utilizes metals like palladium or rhodium to facilitate bond formation and cyclization. | High efficiency, selectivity, and functional group tolerance. | researchgate.net |
| Stereoselective Synthesis | Controls the 3D arrangement of atoms to produce specific stereoisomers. | Crucial for optimizing biological activity and reducing off-target effects. | researchgate.netresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Scaffold Exploration
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and exploration of this compound analogs. africansciencegroup.commdpi.com These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the drug discovery process. nih.govmdpi.com
Table 2: AI and Machine Learning in Drug Discovery
| AI/ML Application | Description | Potential Impact on this compound Research |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential drug candidates. | Rapidly identifies promising analogs for synthesis and testing. nih.gov |
| De Novo Drug Design | Generates novel molecular structures with desired therapeutic properties. | Creates innovative morpholine scaffolds with enhanced efficacy. mdpi.com |
| Property Prediction | Predicts physicochemical properties, bioactivity, and toxicity of molecules. | Prioritizes the synthesis of compounds with favorable drug-like profiles. nih.govnih.gov |
| SAR Analysis | Identifies patterns between chemical structure and biological activity. | Guides the rational design of more potent and selective analogs. mdpi.com |
Novel Applications in Chemical Biology and Related Disciplines (e.g., Polymer Science, Cosmetic Formulations)
The versatile nature of the morpholine scaffold suggests that this compound and its derivatives have potential applications beyond pharmaceuticals. e3s-conferences.org In chemical biology , these compounds can be used as molecular probes to investigate biological systems. The morpholine moiety often improves aqueous solubility, a desirable trait for compounds used in biological assays. researchgate.net
In polymer science , morpholine-containing monomers can be polymerized to create biodegradable materials like polydepsipeptides, which have potential uses in biomedical applications. researchgate.net The inclusion of the morpholine ring can influence the physical and chemical properties of polymers, opening up possibilities for new materials in coatings and packaging. e3s-conferences.orgchemimpex.com
In the cosmetic industry , morpholine and its derivatives have been used for their emulsifying and pH-adjusting properties in various products. cosmeticsinfo.orgnih.govsilverfernchemical.com While the use of morpholine itself is restricted in some regions, the exploration of new, safe morpholine-based compounds could lead to novel ingredients for cosmetic formulations, such as improved stabilizers or texturizing agents. chemimpex.comcosmeticsinfo.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
